N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine
Overview
Description
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound features a cyclopropane ring attached to an ethyl chain, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to produce 4-nitrophenol.
Alkylation: The 4-nitrophenol is then alkylated with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Cyclopropanation: Finally, the alcohol group is converted to an amine, and cyclopropanation is achieved using appropriate reagents such as cyclopropanecarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Amides, ethers, halides.
Scientific Research Applications
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
N-(2-(3-Nitrophenoxy)ethyl)cyclopropanamine: Similar structure but with a different position of the nitro group on the phenyl ring.
N-(2-(4-Nitrophenoxy)ethyl)ethanol: Similar to the target compound but with an alcohol group instead of an amine group.
Uniqueness: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is unique due to its specific combination of the nitro group and the cyclopropane ring, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-3-5-11(6-4-10)16-8-7-12-9-1-2-9/h3-6,9,12H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWUWJKKLWGYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651894 | |
Record name | N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-53-4 | |
Record name | N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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